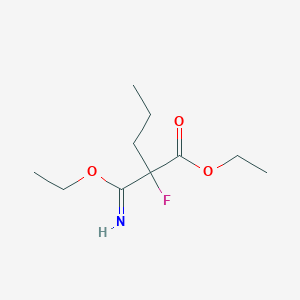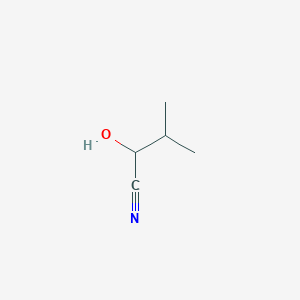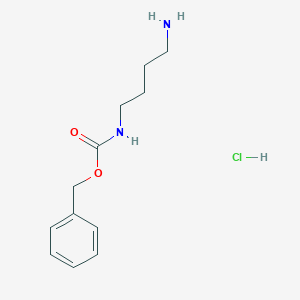
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate, also known as EF5, is a small molecule that has been extensively used as a hypoxia marker in scientific research. It is a fluorinated derivative of the imidazole compound, nitroimidazole, and is known to selectively accumulate in hypoxic cells.
Mechanism of Action
The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate involves the reduction of the nitro group in the molecule by nitroreductase enzymes that are upregulated in hypoxic cells. The reduced ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate molecule forms stable adducts with macromolecules such as proteins and DNA. These adducts can be detected using immunohistochemistry or mass spectrometry.
Biochemical and Physiological Effects:
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has been shown to have minimal toxicity and does not affect cell viability or proliferation. The molecule is rapidly cleared from the body and is not known to have any significant physiological effects.
Advantages and Limitations for Lab Experiments
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has several advantages as a hypoxia marker. It is highly selective for hypoxic cells, and its fluorescence can be easily detected using microscopy. The molecule is stable and can be stored for extended periods without degradation. However, ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has some limitations. Its accumulation in hypoxic cells is dependent on the expression of nitroreductase enzymes, which can vary between cell types and tumors. The molecule is also sensitive to the oxygen concentration in the environment, which can affect its accumulation in hypoxic cells.
Future Directions
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has several potential future directions in scientific research. One direction is the development of new hypoxia-targeted therapies that can exploit the selective accumulation of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate in hypoxic cells. Another direction is the use of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate in combination with other hypoxia markers to provide a more comprehensive assessment of the hypoxic microenvironment of tumors. ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate can also be used in preclinical studies to evaluate the efficacy of hypoxia-targeted therapies and to identify biomarkers of hypoxia. Finally, the synthesis method of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate can be further optimized to reduce the cost and increase the yield of the molecule.
Conclusion:
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate is a valuable tool for studying the hypoxic microenvironment of tumors and for assessing the efficacy of hypoxia-targeted therapies. Its selective accumulation in hypoxic cells and its stability make it an attractive hypoxia marker for scientific research. The molecule has several potential future directions, and its use in scientific research is expected to continue to grow.
Synthesis Methods
The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate involves the reaction of ethyl 2-(bromomethyl)-2-fluoropentanoate with the imidazole derivative, 1-(2-aminoethyl)-2-imidazolidinone, in the presence of a base. The reaction yields ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate as a white solid with a purity of over 99%. The synthesis method has been optimized to reduce the amount of impurities and increase the yield of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate.
Scientific Research Applications
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has been extensively used as a hypoxia marker in scientific research. Hypoxia is a condition where cells are deprived of oxygen, and it is a common feature of many types of solid tumors. ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate selectively accumulates in hypoxic cells and can be detected using fluorescence microscopy. This property has made ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate a valuable tool for studying the hypoxic microenvironment of tumors and for assessing the efficacy of hypoxia-targeted therapies.
properties
CAS RN |
18283-03-9 |
|---|---|
Product Name |
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate |
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate |
InChI |
InChI=1S/C10H18FNO3/c1-4-7-10(11,8(12)14-5-2)9(13)15-6-3/h12H,4-7H2,1-3H3 |
InChI Key |
PBQJWTWKVNHMCV-UHFFFAOYSA-N |
SMILES |
CCCC(C(=N)OCC)(C(=O)OCC)F |
Canonical SMILES |
CCCC(C(=N)OCC)(C(=O)OCC)F |
synonyms |
ethyl 2-(ethoxycarbonimidoyl)-2-fluoro-pentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)



![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)




![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
